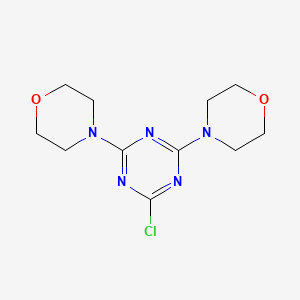

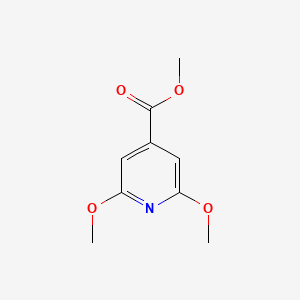

2-Chloro-4,6-dimorpholino-1,3,5-triazine

Vue d'ensemble

Description

CL-97020, également connu sous le nom d'hexanitrohexaazaisowurtzitane, est un explosif polycyclique à base de nitroamine. Il s'agit de l'un des matériaux énergétiques les plus puissants disponibles aujourd'hui. Ce composé est connu pour sa haute densité et ses propriétés de détonation supérieures, ce qui en fait un composant précieux dans diverses applications militaires et industrielles .

Safety and Hazards

Mécanisme D'action

Target of Action

It is known that triazine derivatives are often used as starting materials for drugs .

Mode of Action

The mode of action of 2-Chloro-4,6-dimorpholino-1,3,5-triazine involves the formation of carboxylic acid derivatives. First, the carboxylic acid reacts with the compound to form an active ester, releasing a molecule of N-methylmorpholinium (NMM). The resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .

Biochemical Pathways

The formation of carboxylic acid derivatives suggests that it may be involved in pathways related to esterification and nucleophilic substitution .

Pharmacokinetics

The compound is known to be a white to yellow solid at room temperature, suggesting that its physical properties may influence its bioavailability .

Result of Action

The formation of highly reactive esters suggests that it may facilitate the formation of covalent bonds between molecules, potentially influencing cellular processes .

Action Environment

Given its solid state at room temperature, factors such as temperature and humidity may potentially affect its stability and reactivity .

Analyse Biochimique

Biochemical Properties

2-Chloro-4,6-dimorpholino-1,3,5-triazine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with various biomolecules, including proteins and enzymes, by forming covalent bonds with nucleophilic groups. This interaction can lead to the inhibition of enzyme activity, which is crucial in regulating biochemical pathways. For example, this compound has been shown to inhibit the activity of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) kinases, which are essential in cell signaling and metabolism .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of PI3K and mTOR kinases by this compound can lead to reduced cell proliferation and increased apoptosis in cancer cells . Additionally, this compound can affect the expression of genes involved in cell cycle regulation and metabolic pathways, thereby altering cellular functions.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active sites of enzymes, such as PI3K and mTOR kinases, through covalent interactions with nucleophilic groups. This binding inhibits the enzymatic activity, leading to downstream effects on cell signaling pathways and gene expression . The inhibition of these kinases can result in the suppression of cell growth and proliferation, making this compound a potential therapeutic agent for cancer treatment.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable at room temperature, but its activity can decrease over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of target enzymes and prolonged effects on cellular functions. Degradation products may also form over time, potentially altering the compound’s efficacy and safety.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. Threshold effects have been identified, indicating that there is a specific dosage range within which this compound is both effective and safe for use in animal models.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain or lose biological activity . The effects on metabolic flux and metabolite levels depend on the specific pathways and enzymes involved in the metabolism of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, it may interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments. The distribution of this compound can influence its activity and efficacy in different tissues.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the cytoplasm or nucleus, where it can interact with target enzymes and proteins. The localization of this compound can affect its ability to modulate cellular processes and exert its biochemical effects.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l'hexanitrohexaazaisowurtzitane implique plusieurs étapesCet intermédiaire est ensuite débenzylé pour former l'hexaazaisowurtzitane, qui est ensuite nitré pour produire l'hexanitrohexaazaisowurtzitane .

Méthodes de production industrielle

La production industrielle de l'hexanitrohexaazaisowurtzitane se concentre sur l'optimisation du rendement, de la pureté et du respect de l'environnement. Le processus implique un contrôle minutieux des conditions de réaction, y compris la température, la pression et l'utilisation de catalyseurs spécifiques afin de garantir une grande efficacité et un minimum de sous-produits .

Analyse Des Réactions Chimiques

Types de réactions

L'hexanitrohexaazaisowurtzitane subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou le retrait d'hydrogène.

Réduction : Cette réaction implique l'ajout d'hydrogène ou le retrait d'oxygène.

Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.

Réactifs et conditions courantes

Les réactifs courants utilisés dans ces réactions comprennent les acides et les bases forts, les agents oxydants comme le permanganate de potassium et les agents réducteurs comme l'hydrure de lithium et d'aluminium. Les réactions se produisent généralement dans des conditions de température et de pression contrôlées afin de garantir la sécurité et l'efficacité .

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation de l'hexanitrohexaazaisowurtzitane peut produire divers oxydes d'azote, tandis que la réduction peut produire des amines et d'autres composés azotés .

Applications de la recherche scientifique

L'hexanitrohexaazaisowurtzitane a de nombreuses applications de recherche scientifique, notamment :

Chimie : Utilisé comme matériau énergétique dans la synthèse d'autres composés.

Biologie : Étudié pour ses effets potentiels sur les systèmes biologiques, en particulier dans le contexte de ses propriétés explosives.

Médecine : Investigé pour son utilisation potentielle dans les systèmes d'administration de médicaments ciblés en raison de sa forte teneur énergétique.

Industrie : Utilisé dans la production d'explosifs, de propergols et de produits pyrotechniques

Mécanisme d'action

Le mécanisme d'action de l'hexanitrohexaazaisowurtzitane implique la libération rapide d'énergie lors de la décomposition. Ce processus est initié par la rupture des liaisons azote-azote au sein de la molécule, conduisant à la formation d'intermédiaires hautement réactifs. Ces intermédiaires se décomposent ensuite pour produire une grande quantité de gaz et de chaleur, ce qui entraîne une réaction explosive .

Applications De Recherche Scientifique

Hexanitrohexaazaisowurtzitane has numerous scientific research applications, including:

Chemistry: Used as a high-energy material in the synthesis of other compounds.

Biology: Studied for its potential effects on biological systems, particularly in the context of its explosive properties.

Medicine: Investigated for its potential use in targeted drug delivery systems due to its high energy content.

Industry: Utilized in the production of explosives, propellants, and pyrotechnics

Comparaison Avec Des Composés Similaires

Composés similaires

Cyclotriméthylènetrinitramine (RDX) : Un autre matériau énergétique puissant avec des applications similaires.

Cyclotetraméthylènetétranitramine (HMX) : Connu pour sa grande stabilité et sa teneur énergétique.

Trinitrotoluène (TNT) : Un explosif largement utilisé avec une teneur énergétique inférieure à celle de l'hexanitrohexaazaisowurtzitane

Unicité

L'hexanitrohexaazaisowurtzitane se distingue par ses propriétés de détonation supérieures et sa densité plus élevée par rapport aux autres matériaux énergétiques. Sa structure en cage unique permet une libération d'énergie plus efficace, ce qui en fait un choix privilégié pour les applications nécessitant de hautes performances .

Propriétés

IUPAC Name |

4-(4-chloro-6-morpholin-4-yl-1,3,5-triazin-2-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN5O2/c12-9-13-10(16-1-5-18-6-2-16)15-11(14-9)17-3-7-19-8-4-17/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYCCBNGHFYBVOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC(=N2)Cl)N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00279734 | |

| Record name | 2-Chloro-4,6-bis(morpholin-4-yl)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00279734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7597-22-0 | |

| Record name | 7597-22-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56841 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7597-22-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13893 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-4,6-bis(morpholin-4-yl)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00279734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Q1: What is the significance of the molecular structure of 2-Chloro-4,6-dimorpholino-1,3,5-triazine?

A1: The abstract highlights that the molecule of this compound possesses an approximate mirror plane and both of its morpholine rings adopt chair conformations []. This structural information is crucial for understanding the compound's potential interactions with other molecules, its physical and chemical properties, and could serve as a starting point for further research into its potential applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![furo[3,2-c]pyridin-4(5H)-one](/img/structure/B1296045.png)

![1,3,4,5-Tetrahydrothiopyrano[4,3-b]indole](/img/structure/B1296047.png)

![Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate](/img/structure/B1296071.png)